Head-to-Head Potency Comparison: PHCCC Exhibits 67-Fold Greater Group I mGluR Antagonist Potency Than (S)-4-Carboxyphenylglycine
PHCCC demonstrates an IC50 of approximately 3 µM as a group I metabotropic glutamate receptor antagonist, which represents a 67-fold increase in potency compared to (S)-4-carboxyphenylglycine under the same assay conditions [1]. This direct head-to-head comparison establishes PHCCC as the significantly more potent pharmacological tool for inhibiting group I mGluR-mediated signaling in experimental systems.
| Evidence Dimension | Group I mGluR antagonist potency (IC50) |
|---|---|
| Target Compound Data | 3 µM |
| Comparator Or Baseline | (S)-4-carboxyphenylglycine; IC50 not explicitly stated but 67-fold less potent |
| Quantified Difference | 67-fold more potent |
| Conditions | In vitro recombinant mGluR functional assay (Santa Cruz Biotechnology product specification) |
Why This Matters
This 67-fold potency differential means that PHCCC achieves comparable receptor blockade at substantially lower concentrations, reducing the likelihood of off-target effects associated with high micromolar dosing required for the comparator.
- [1] Santa Cruz Biotechnology. PHCCC product page. Catalog No. sc-361292. Group I mGluR antagonist IC50 ~3 µM, 67 times more potent than (S)-4-carboxyphenylglycine. View Source
